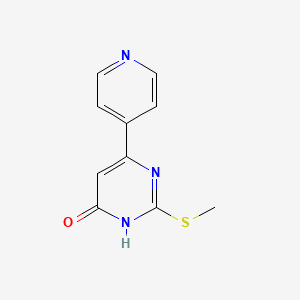
2-(methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a pyridin-4-yl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method involves the reaction of 2-chloropyrimidine with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The methylsulfanyl group can be substituted with nucleophiles such as amines or hydrazines .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like morpholine or hydrazine can replace the methylsulfanyl group under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents like sodium borohydride can reduce the pyridine ring to a piperidine ring.
Major Products
The major products of these reactions include 2-morpholino-6-pyridin-4-yl-1H-pyrimidin-4-one and 2-hydrazino-6-pyridin-4-yl-1H-pyrimidin-4-one .
Applications De Recherche Scientifique
2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 2-(methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit topoisomerase I by stabilizing the enzyme-DNA complex, thereby preventing DNA replication and leading to cell death in cancer cells . The compound may also interact with other proteins and pathways, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: These compounds have similar structures but with polyfluoroalkyl groups, which can alter their chemical and biological properties.
2-Methylsulfanyl-pyrimidine-4,6-diol: This compound has hydroxyl groups instead of the pyridin-4-yl group, leading to different reactivity and applications.
Uniqueness
2-Methylsulfanyl-6-pyridin-4-yl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methylsulfanyl and pyridin-4-yl groups allows for diverse chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
55361-63-2 |
|---|---|
Formule moléculaire |
C10H9N3OS |
Poids moléculaire |
219.27 g/mol |
Nom IUPAC |
2-methylsulfanyl-4-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N3OS/c1-15-10-12-8(6-9(14)13-10)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13,14) |
Clé InChI |
ANADKBNDHAQFAM-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=NC=C2 |
SMILES canonique |
CSC1=NC(=CC(=O)N1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















